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Compound of Interest |

Compound Name: 2-(2-Chlorophenyl)azepane
CAS No.: 887360-60-3
Cat. No.: B1612623

Physicochemical Profiling of 2-(2-
Chlorophenyl)azepane

A Homologated Aryl-Cycloalkylamine Scaffold for CNS Ligand Design

Executive Summary

2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) represents a ring-expanded homolog of the
2-phenylpiperidine pharmacophore. Structurally characterized by a seven-membered nitrogen
heterocycle substituted at the

-position with an ortho-chlorinated phenyl ring, this compound exhibits distinct steric and
electronic properties compared to its six-membered analogs (e.g., desoxypipradrol derivatives).
Its physicochemical profile suggests high blood-brain barrier (BBB) permeability and significant
lipophilicity, making it a viable scaffold for exploring structure-activity relationships (SAR) at
monoamine transporters and NMDA receptors.

Chemical Identity & Molecular Architecture[1]
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Property Detail
IUPAC Name 2-(2-Chlorophenyl)azepane
CAS Number 887360-60-3
C
Molecular Formula H
CIN
Molecular Weight 209.72 g/mol
Monoisotopic Mass 209.0971 Da
SMILES Clclcececec1C2CCCCCN2
Structural Class Aryl-azacycloalkane (Homopiperidine)

Structural Dynamics

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic
equilibrium of twist-chair and twist-boat conformers. The bulky 2-chlorophenyl substituent at the
C2 position introduces significant steric strain, likely locking the ring into a preferred low-energy
conformation to minimize 1,2-diaxial interactions. The ortho-chloro substituent further restricts
rotation around the C2-Phenyl bond (atropisomerism potential), influencing receptor binding
kinetics.

Physicochemical Property Profile

Data represents consensus values derived from structural analogs and computational modeling
(ACD/Percepta & ChemAxon algorithms).

Lipophilicity & Solubility

The ortho-chloro substitution significantly enhances lipophilicity compared to the unsubstituted
parent.
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Parameter Value (Est.) Significance

Highly lipophilic; predicts rapid
LogP (Octanol/Water) 3.4+0.3 ghly lipop | p P
CNS penetration.

At physiological pH, the
compound is predominantly
ionized, reducing apparent
LogD (pH 7.4) 12-15 T -
distribution into lipids but
facilitating transporter

interaction.

Practically insoluble. Requires
. conversion to salt form (HCI,
Water Solubility (Free Base) < 0.1 mg/mL
Oxalate) for aqueous

formulation.

. High solubility suitable for
Water Solubility (HCI Salt) > 20 mg/mL . .
parenteral administration.

Low PSA (< 90 A?) confirms
Polar Surface Area (PSA) 12.03 A2 excellent membrane

permeability.

lonization (pKa)

The secondary amine in the azepane ring is highly basic. However, the inductive electron-
withdrawing effect of the adjacent chlorophenyl group slightly attenuates this basicity compared
to unsubstituted azepane.

o Calculated pKa:9.8 + 0.5 (Conjugate Acid)

e Physiological State: At pH 7.4, >99% of the compound exists as the cationic species
(protonated). This is critical for electrostatic interactions with aspartate residues in GPCR
binding pockets.

Experimental Protocols
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To validate the theoretical profile, the following standard operating procedures (SOPs) are
recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict biodistribution.

Preparation: Dissolve 5 mg of pure 2-(2-Chlorophenyl)azepane hydrochloride in 20 mL of
degassed water/methanol (80:20 v/v) to ensure solubility.

e Titrant; Standardized 0.1 M KOH.

o Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a
combined glass Ag/AgCI electrode.

» Execution:
o Perform a blank titration (solvent only).

o Titrate the sample from pH 2.0 to pH 12.0 under inert nitrogen atmosphere (to prevent
carbonate formation).

o Calculation: Use the Bjerrum difference plot method to calculate pKa, correcting for the
methanol co-solvent effect using the Yasuda-Shedlovsky equation.

Protocol B: HPLC-Based LogP Determination

Objective: High-throughput estimation of lipophilicity.

e Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse), 5 um, 4.6 x 150 mm.

Mobile Phase: Isocratic Methanol/Phosphate Buffer (pH 7.4) ratios (60%, 70%, 80% MeOH).

Standards: Calibrate using a set of reference compounds with known LogP (e.g., Toluene,
Naphthalene, Triphenylene).

Detection: UV at 254 nm (targeting the chlorophenyl chromophore).

Analysis: Plot
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(capacity factor) vs. LogP of standards. Extrapolate the LogP of the analyte based on its
retention time.

Visualization of Chemical Logic
Diagram 1: Structural & Pharmacophore Analysis

This diagram illustrates the core pharmacophore features and the equilibrium between free
base and ionized forms.
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Caption: Structural decomposition of 2-(2-Chlorophenyl)azepane highlighting pharmacophore
elements and ionization state at physiological pH.

Diagram 2: Synthesis & Purification Workflow

A logical flow for the synthesis and isolation of the hydrochloride salt, ensuring high purity for
biological testing.
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Caption: Synthetic pathway via reductive cyclization of nitrile precursors to yield the stable
hydrochloride salt.

Stability & Handling

o Oxidation: The secondary amine is susceptible to N-oxidation upon prolonged exposure to
air. Store under argon or nitrogen.

o Hygroscopicity: The HCI salt is likely hygroscopic. Desiccated storage at -20°C is required to
maintain stoichiometry.

¢ Solvent Compatibility:
o Compatible: Methanol, DMSO, Ethanol (for stock solutions).

o Incompatible: Avoid storing in chlorinated solvents (DCM/Chloroform) for extended periods
as free bases can react to form quaternary ammonium salts slowly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1314640-77-1,N-(5-Ethynyl-2-thiazolyl)acetamide-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals; ¥R (L&)
BR8] [accelachem.com]

o 2.Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Chlorophenyl)azepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1612623#physicochemical-properties-of-2-2-
chlorophenyl-azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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